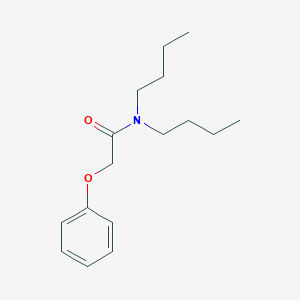
2-(1,3-Benzodioxol-5-yloxy)-1-(3,4-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-yloxy)-1-(3,4-dimethoxyphenyl)ethanone, also known as βk-2C-B, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the early 2000s and has gained popularity in the research community due to its unique properties.
Mecanismo De Acción
The mechanism of action of βk-2C-B is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. It also has affinity for other serotonin receptors, such as 2B, 2C, and 1A. The activation of these receptors leads to changes in the levels of various neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
βk-2C-B has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and thought processes. It has been reported to produce visual and auditory hallucinations, altered time perception, and changes in the sense of self. It has also been found to produce changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using βk-2C-B in lab experiments is its unique properties, which make it a useful tool for investigating the serotonin system and its role in various physiological and pathological processes. However, its psychedelic effects can also make it difficult to use in certain types of studies, such as those involving animal models. Additionally, the legality of βk-2C-B varies between countries, which can make it difficult to obtain and use in research studies.
Direcciones Futuras
There are several future directions for research involving βk-2C-B. One area of interest is its potential therapeutic properties, particularly in the treatment of mood disorders and anxiety. Another area of interest is its potential use as a tool for investigating the serotonin system and its role in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of βk-2C-B and its potential uses in scientific research.
In conclusion, βk-2C-B is a synthetic compound that has gained popularity in the research community due to its unique properties. It has been used in various scientific research studies to investigate its potential therapeutic properties and its role in the regulation of mood, cognition, and perception. While its use in lab experiments has advantages and limitations, there are several future directions for research involving βk-2C-B.
Métodos De Síntesis
The synthesis of βk-2C-B involves the reaction of 3,4-dimethoxyphenylacetone with 2-(1,3-benzodioxol-5-yl)ethan-1-ol in the presence of a reducing agent. The resulting product is then purified using various methods, such as recrystallization or chromatography. The purity of the final product is crucial for its use in research studies.
Aplicaciones Científicas De Investigación
βk-2C-B has been used in various scientific research studies to investigate its potential therapeutic properties. It has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have shown that βk-2C-B has psychedelic effects similar to those of other phenethylamines, such as 2C-B and mescaline.
Propiedades
Fórmula molecular |
C17H16O6 |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yloxy)-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H16O6/c1-19-14-5-3-11(7-16(14)20-2)13(18)9-21-12-4-6-15-17(8-12)23-10-22-15/h3-8H,9-10H2,1-2H3 |
Clave InChI |
XKLFLFYBUKOROI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)OCO3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)OCO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)








![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)